2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid
CAS No.: 101937-42-2
Cat. No.: VC6010440
Molecular Formula: C14H16BrNO3
Molecular Weight: 326.19
* For research use only. Not for human or veterinary use.
![2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid - 101937-42-2](/images/structure/VC6010440.png)
Specification
CAS No. | 101937-42-2 |
---|---|
Molecular Formula | C14H16BrNO3 |
Molecular Weight | 326.19 |
IUPAC Name | 2-[(4-bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C14H16BrNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19) |
Standard InChI Key | DHUJMLNQJBLMFX-UHFFFAOYSA-N |
SMILES | C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)Br)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexane ring substituted at the 1-position with a carboxylic acid group (-COOH) and at the 2-position with a carbamoyl group (-CONH-) linked to a 4-bromophenyl moiety. This arrangement creates a stereochemical environment that influences its reactivity and binding affinity. The bromine atom at the para position of the phenyl ring contributes to electronic effects, enhancing the compound’s stability and participation in halogen-bonding interactions.
Physical and Chemical Properties
Experimental and predicted physicochemical data for 2-[(4-bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₆BrNO₃ | |
Molecular Weight | 326.19 g/mol | |
CAS Number | 101937-42-2 | |
Density | 1.527 ± 0.06 g/cm³ | |
Boiling Point | 540.3 ± 45.0 °C | |
pKa | 4.48 ± 0.28 |
The relatively high boiling point and density reflect the compound’s polar functional groups and aromatic bromine content. The pKa value of 4.48 suggests moderate acidity, typical of carboxylic acids, which influences its solubility and ionization state under physiological conditions .
Synthesis and Industrial Preparation
Reaction Pathway
The synthesis of 2-[(4-bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves a multi-step process:
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Core Formation: Cyclohexane-1-carboxylic acid serves as the starting material.
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Carbamoylation: Reaction with 4-bromophenyl isocyanate in the presence of a catalyst (e.g., triethylamine) introduces the carbamoyl group at the 2-position of the cyclohexane ring.
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Purification: Crystallization or chromatography isolates the final product.
The general reaction scheme is:
Optimization Strategies
Industrial-scale production prioritizes yield and purity through:
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Temperature Control: Maintaining 50–80°C to balance reaction kinetics and side-product formation.
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Catalyst Selection: Lewis acids or organic bases enhance electrophilic substitution efficiency.
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Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) improve reagent solubility.
Structural and Functional Comparisons
Unique Advantages
The para-bromo substitution in 2-[(4-bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid provides optimal steric and electronic profiles for target engagement, distinguishing it from analogues with meta or ortho substituents .
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